molecular formula C19H19NO4 B3017850 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797140-39-6

1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B3017850
CAS No.: 1797140-39-6
M. Wt: 325.364
InChI Key: NVDCBCQFFGKWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure This compound features a furan ring substituted with dimethyl groups and a carbonyl group, which is linked to a spiro isobenzofuran-piperidinone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the furan ring through the cyclization of appropriate precursors, followed by the introduction of dimethyl groups via alkylation reactions. The carbonyl group can be introduced through oxidation reactions. The spiro linkage is formed through a series of cyclization and condensation reactions, often under controlled temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity. Continuous flow reactors and other advanced technologies may be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols. Substitution reactions can introduce various functional groups into the furan ring or the dimethyl groups .

Scientific Research Applications

1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. The spiro structure may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its combination of a furan ring, dimethyl groups, carbonyl group, and spiro linkage.

Properties

IUPAC Name

1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-10-15(13(2)23-12)17(21)20-9-5-8-19(11-20)16-7-4-3-6-14(16)18(22)24-19/h3-4,6-7,10H,5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCBCQFFGKWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.